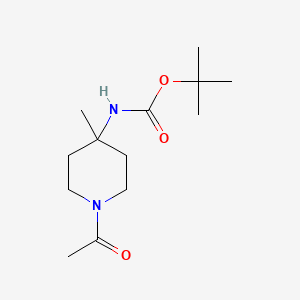
4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole, also known as MPT0G211, is a novel compound with potential therapeutic applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often over-activated in cancer cells. 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole inhibits this pathway by binding to the ATP-binding site of Akt and mTOR, thereby preventing their activation.
Biochemical and Physiological Effects:
4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole has also been shown to enhance the effectiveness of chemotherapy drugs in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole is that it has shown promising anti-cancer activity in vitro and in vivo. It also has a well-defined mechanism of action, which makes it an attractive target for further research. However, one limitation of 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole. One direction is to study its efficacy in combination with other chemotherapy drugs in animal models. Another direction is to study its safety and efficacy in clinical trials in humans. Additionally, further studies are needed to understand its mechanism of action and potential side effects. Overall, 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole has shown promising anti-cancer activity and is a potential candidate for further research and development.
Synthesemethoden
The synthesis of 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole involves the reaction of 3-methylsulfonylphenyl hydrazine and 2-bromo-4-(pyridin-4-yl)thiazole in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain pure 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole. This synthesis method has been optimized to produce high yields of pure 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole inhibits the growth of cancer cells, including lung cancer, breast cancer, and colon cancer cells. In vivo studies have also shown that 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole inhibits tumor growth and metastasis in animal models.
Eigenschaften
IUPAC Name |
4-(3-methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-21(18,19)13-4-2-3-12(9-13)14-10-20-15(17-14)11-5-7-16-8-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGDVMIPFLWPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6623087.png)
![3-[(4-Imidazol-1-yl-2-methylphenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole](/img/structure/B6623092.png)
![3-acetyl-N-[(1R,2R)-2-ethylcyclopropyl]-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonamide](/img/structure/B6623093.png)
![2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide](/img/structure/B6623098.png)
![2-(Hydroxymethyl)-5-[(4-propan-2-ylsulfanylphenyl)methoxy]pyran-4-one](/img/structure/B6623112.png)
![5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole](/img/structure/B6623118.png)

![6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623138.png)
![2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol](/img/structure/B6623149.png)
![2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine](/img/structure/B6623155.png)
![1-ethoxy-N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]cyclopentane-1-carboxamide](/img/structure/B6623162.png)
![4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile](/img/structure/B6623170.png)